

6-Aminopicolinonitrile: A Historical and Technical Overview

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Compound of Interest

Compound Name: 6-Aminopicolinonitrile

Cat. No.: B1332374

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Introduction

6-Aminopicolinonitrile, a substituted pyridine derivative, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique structure, featuring both a nucleophilic amino group and a reactive nitrile moiety on a pyridine scaffold, allows for a wide range of chemical transformations. This guide provides an in-depth look at the discovery, historical synthesis, and key chemical properties of this important intermediate.

Discovery and Historical Context

The precise first synthesis of **6-Aminopicolinonitrile** is not prominently documented in readily available literature, suggesting it may have been first prepared as an intermediate in a larger synthetic effort rather than a target molecule of singular focus. The Beilstein database, a comprehensive repository of organic chemistry information dating back to the 18th century, and its modern equivalent, Reaxys, are the most likely sources to contain the earliest recorded preparation of this compound.^{[1][2]} Mentions of its synthesis often appear in the context of creating more complex heterocyclic systems.

Historically, the synthesis of aminopyridines has been a significant area of research in organic chemistry.^[3] Early methods for the introduction of an amino group onto a pyridine ring often involved harsh reaction conditions. The development of more efficient and selective methods

for the synthesis of compounds like **6-Aminopicolinonitrile** has been driven by their utility in medicinal chemistry.

Physicochemical Properties

6-Aminopicolinonitrile is a solid at room temperature with a molecular weight of 119.12 g/mol.
[4][5][6] Key physicochemical data are summarized in the table below.

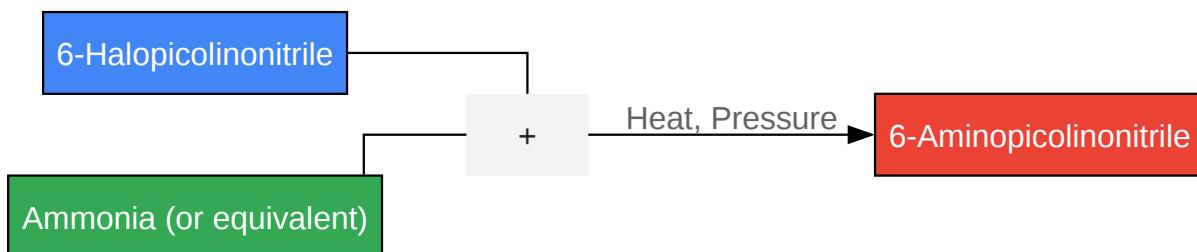
Property	Value	Reference
Molecular Formula	C ₆ H ₅ N ₃	[4][5][6]
Molecular Weight	119.12 g/mol	[4][5][6]
CAS Number	370556-44-8	[4][5][6]
Appearance	Pale yellow to off-white solid	[7]
Melting Point	Not consistently reported	
Boiling Point	Not available	
Density	~1.22 g/cm ³	[7]

Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of **6-Aminopicolinonitrile** involves the nucleophilic substitution of a leaving group at the 6-position of a picolinonitrile derivative with an amino group.

General Synthesis Pathway

A common laboratory-scale synthesis involves the reaction of a 6-halopicolinonitrile, such as 6-chloropicolinonitrile, with ammonia or an ammonia equivalent. This reaction is typically carried out in a sealed vessel at elevated temperatures.



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Caption: General reaction scheme for the synthesis of **6-Aminopicolinonitrile**.

Representative Experimental Protocol

Synthesis of **6-Aminopicolinonitrile** from 6-Chloropicolinonitrile

Materials:

- 6-Chloropicolinonitrile
- Ammonia (e.g., as a solution in a suitable solvent like 1,4-dioxane or as aqueous ammonia)
- Sealed reaction vessel (e.g., a pressure tube or autoclave)
- Solvent (e.g., 1,4-dioxane, water)
- Magnetic stirrer and heating plate
- Standard laboratory glassware for workup and purification
- Purification apparatus (e.g., column chromatography setup or recrystallization equipment)

Procedure:

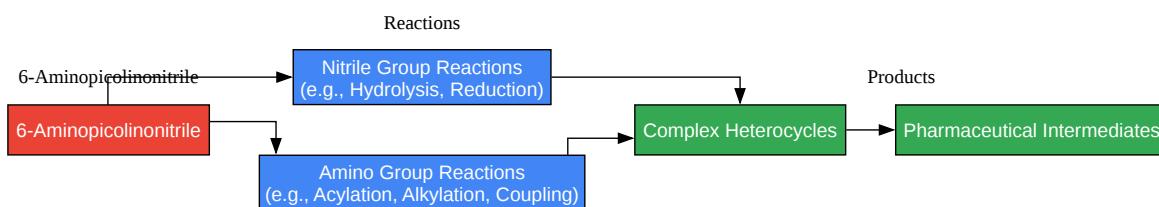
- Reaction Setup: In a clean, dry sealed reaction vessel, dissolve 6-chloropicolinonitrile in a suitable solvent.
- Addition of Ammonia: Add a stoichiometric excess of ammonia to the reaction vessel. The vessel should be sealed securely.

- Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C with vigorous stirring. The reaction is usually monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine its completion.
- Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.
- Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield pure **6-Aminopicolinonitrile**.

Note: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, reaction time, and purification method, may vary and should be optimized for each specific application.

Applications in Synthesis

The synthetic utility of **6-Aminopicolinonitrile** stems from the reactivity of its two functional groups. The amino group can act as a nucleophile in various coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential applications in medicinal chemistry. For instance, it has been used in the synthesis of inhibitors of various enzymes.



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Caption: Synthetic utility of **6-Aminopicolinonitrile**.

Conclusion

6-Aminopicolinonitrile is a key synthetic intermediate whose importance has grown with the increasing demand for complex nitrogen-containing heterocyclic compounds in various fields, particularly in drug discovery. While its initial discovery is not widely publicized, its synthesis from readily available starting materials and its versatile reactivity have solidified its role as a valuable tool for organic chemists. Further exploration of historical chemical literature and databases like Reaxys and Beilstein may provide more definitive insights into its origins.

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